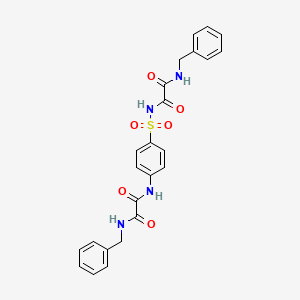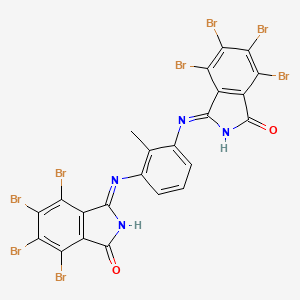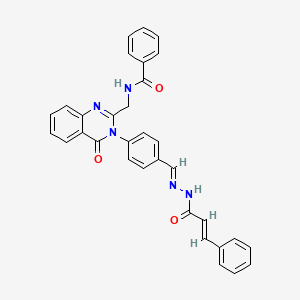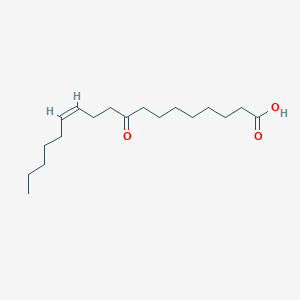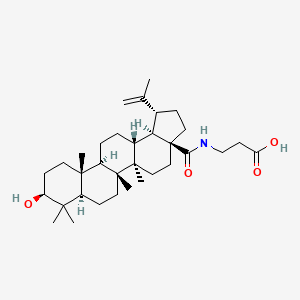
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide is a chemical compound that belongs to the class of benzisothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2,1-benzisothiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The benzisothiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives of the benzisothiazole ring.
Reduction: Reduced derivatives of the benzisothiazole ring.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,1-Benzisothiazole-3-yl)-2-bromoacetamide
- N-(2,1-Benzisothiazole-3-yl)-2-iodoacetamide
- N-(2,1-Benzisothiazole-3-yl)-2-fluoroacetamide
Uniqueness
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide may have unique properties compared to its analogs due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific effects would need to be studied in comparison to its similar compounds.
Propriétés
Numéro CAS |
67019-19-6 |
|---|---|
Formule moléculaire |
C9H7ClN2OS |
Poids moléculaire |
226.68 g/mol |
Nom IUPAC |
N-(2,1-benzothiazol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H7ClN2OS/c10-5-8(13)11-9-6-3-1-2-4-7(6)12-14-9/h1-4H,5H2,(H,11,13) |
Clé InChI |
CRZZQNHPLRAZBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(SN=C2C=C1)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


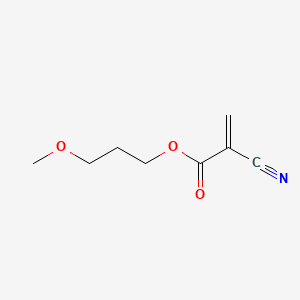
![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
